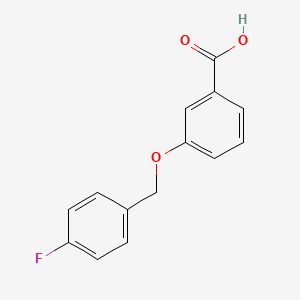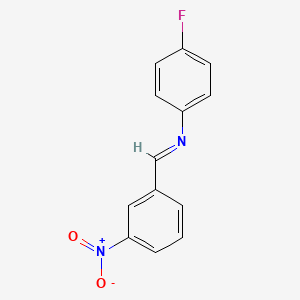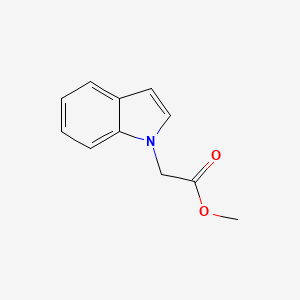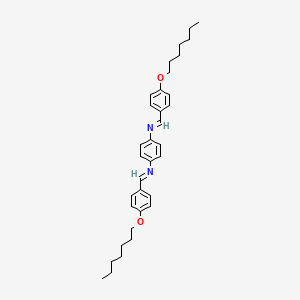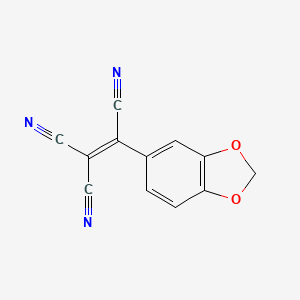![molecular formula C15H14O2S B1298574 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid CAS No. 88382-50-7](/img/structure/B1298574.png)
4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-methylphenyl)sulfanylmethyl]benzoic acid, also known as 4-MPMBA, is an organic compound with a molecular structure that consists of a benzene ring with a sulfonylmethyl substituent and a methyl substituent. 4-MPMBA has a wide range of applications in scientific research due its unique properties. This compound has been studied for its potential applications in drug design, biochemistry, and physiology.
Applications De Recherche Scientifique
4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid has a wide range of applications in scientific research. It has been used as a model compound for studying the properties of sulfonamides and their derivatives. This compound has also been used to study the effects of sulfonylmethyl substituents on the biological activity of drugs. Additionally, this compound has been used to study the effects of substituents on the synthesis of heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid is not fully understood. However, it is believed that this compound interacts with proteins and other biological molecules to exert its effects. Specifically, it is believed that this compound binds to the active sites of proteins and other molecules to modulate their activity. Additionally, this compound is thought to interact with enzymes to alter their catalytic activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory, anti-bacterial, and anti-tumor activity. Additionally, this compound has been shown to have potential anti-oxidant effects and to modulate the activity of enzymes involved in metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid has several advantages for use in laboratory experiments. This compound is relatively easy to synthesize and it is also inexpensive. Additionally, this compound has a wide range of potential applications and it can be used to study the effects of substituents on the biological activity of drugs. However, there are some limitations to using this compound in laboratory experiments. Specifically, the mechanism of action of this compound is not fully understood and it is difficult to predict the effects of this compound on biological systems.
Orientations Futures
There are several potential future directions for research involving 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid. One potential direction is to further study the biochemical and physiological effects of this compound. Additionally, further research can be conducted to better understand the mechanism of action of this compound. Additionally, further research can be conducted to develop new synthesis methods for this compound and to explore potential new applications of this compound. Finally, further research can be conducted to explore the potential of this compound as an anti-inflammatory, anti-bacterial, and anti-tumor agent.
Méthodes De Synthèse
4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid can be synthesized through a three-step process. The first step involves the reaction of 4-methylbenzene sulfonic acid with dimethyl sulfate to form 4-methylbenzene sulfonate methyl ester. The second step involves the reaction of 4-methylbenzene sulfonate methyl ester with sodium hydroxide to form 4-methylbenzene sulfonate. Finally, the third step involves the reaction of 4-methylbenzene sulfonate with sodium borohydride to form this compound.
Propriétés
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-11-2-8-14(9-3-11)18-10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXLFHYARAUOQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359513 |
Source


|
| Record name | Benzoic acid, 4-[[(4-methylphenyl)thio]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88382-50-7 |
Source


|
| Record name | Benzoic acid, 4-[[(4-methylphenyl)thio]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


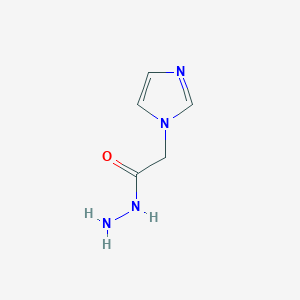
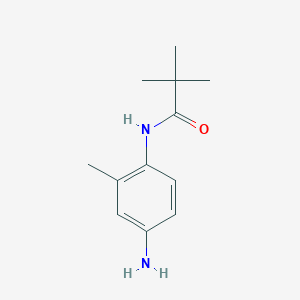
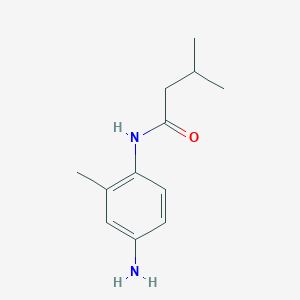
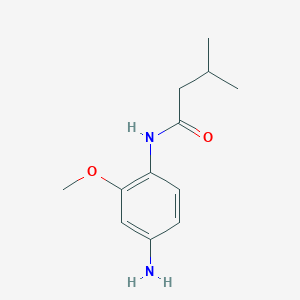
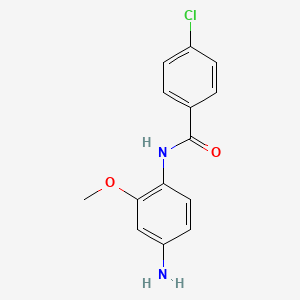
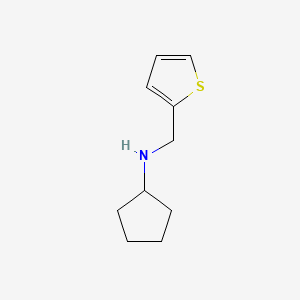
![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)
![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)
